molecular formula C18H21Cl2N3OS2 B2866549 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215523-01-5

5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2866549
CAS RN: 1215523-01-5
M. Wt: 430.41
InChI Key: OARUJOMFLJZSDP-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21Cl2N3OS2 and its molecular weight is 430.41. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

One study highlighted the optimization of chemical functionalities of related indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). The research identified critical structural requirements for allosteric modulation of CB1, including chain length, electron-withdrawing groups, and amino substituents, which significantly impact binding affinity and cooperativity. This study contributes to understanding how modifications in chemical structure can enhance the efficacy of compounds targeting the CB1 receptor, potentially applicable to 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride (Khurana et al., 2014).

Antimycobacterial Activity

Another study focused on the synthesis and evaluation of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides for antitubercular activity. The research demonstrated promising antimycobacterial agents with lower cytotoxicity profiles, suggesting potential applications of structurally related compounds in treating tuberculosis (Marvadi et al., 2020).

Fluorescent Probe for Nerve Agent Detection

Research on a "covalent assembly" based fluorescent probe for detecting a nerve agent mimic showcased the utility of chemical modifications for enhancing selectivity and sensitivity in detection systems. This innovative approach may indicate the potential use of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride in similar detection applications (Huo et al., 2019).

Molluscicidal Properties

A study on thiazolo[5,4-d]pyrimidines with molluscicidal properties highlighted the potential use of thiazolopyrimidines in controlling schistosomiasis by targeting the intermediate host snails. This research suggests that chemically related compounds, like 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride, could be explored for similar biological applications (El-bayouki & Basyouni, 1988).

properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS2.ClH/c1-11-9-13-15(10-12(11)2)25-18(20-13)22(8-7-21(3)4)17(23)14-5-6-16(19)24-14;/h5-6,9-10H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARUJOMFLJZSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

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